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Abstract

This document provides detailed application notes and protocols for the preparation and
certification of a Sofosbuvir Impurity C reference standard. Sofosbuvir, a cornerstone in the
treatment of Hepatitis C, must be monitored for impurities to ensure its safety and efficacy.
Sofosbuvir Impurity C, identified as (2R)-Methyl Sofosbuvir (CAS No. 1496552-28-3), is a
critical process-related impurity that requires a well-characterized reference standard for
accurate quantification in drug substance and product.[1] This document outlines a
representative synthetic protocol, purification methods, and a comprehensive certification
process in line with pharmaceutical industry best practices and regulatory expectations.

Introduction to Sofosbuvir Impurity C

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent
RNA polymerase, essential for viral replication.[2][3] During the synthesis of Sofosbuvir, various
impurities can arise, including stereoisomers.[1] Sofosbuvir Impurity C is a diastereocisomer of
Sofosbuvir. The establishment of a qualified reference standard for this impurity is crucial for its
monitoring and control in drug manufacturing, ensuring the quality and safety of the final
pharmaceutical product.[3]
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Chemical Information:

Parameter Value

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-
dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-

IUPAC Name
methyloxolan-2-yllmethoxy-
phenoxyphosphoryllamino]propanoate
Synonyms 2(R)-Methyl Sofosbuvir
CAS Number 1496552-28-3
Molecular Formula C22H29FN309P
Molecular Weight 529.45 g/mol

Preparation of Sofosbuvir Impurity C

The synthesis of Sofosbuvir Impurity C is typically achieved as a byproduct of the main
Sofosbuvir synthesis, specifically during the phosphoramidate coupling step.[1] The following is
a representative multi-step synthetic protocol adapted from patent literature, which can be
optimized for the targeted synthesis of the impurity.[4]

Synthetic Workflow
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Caption: High-level overview of the six-step synthesis of Sofosbuvir Impurity C.

Experimental Protocol

Step 1: Synthesis of Intermediate Il
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 In a suitable reaction vessel, dissolve Intermediate | in an appropriate solvent such as
triethylamine.

o The molar ratio of Intermediate | to the base is typically maintained between 1:3 and 1:5.
 Stir the reaction mixture for 10-16 hours at ambient temperature.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction and extract the product. Purify Intermediate Il using
column chromatography.

Step 2: Synthesis of Intermediate IlI

Dissolve Intermediate Il in a suitable acidic medium, such as acetic acid.

The molar ratio of Intermediate Il to the acid is generally in the range of 1:2 to 1:4.

Allow the reaction to proceed for 1-10 hours.

Work up the reaction mixture to isolate Intermediate Ill.

Step 3: Synthesis of Intermediate IV

React Intermediate Il with a base, for instance, potassium tert-butoxide, in a suitable
solvent.

A molar ratio of 1:3 to 1:5 (Intermediate Ill to base) is recommended.

The reaction is typically stirred for 8-16 hours.

Isolate and purify Intermediate IV.
Step 4: Synthesis of Intermediate V

» To a solution of Intermediate IV and a base (e.g., triethylamine or pyridine), add benzoyl
chloride.
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e The molar ratios of Intermediate 1V to base and benzoyl chloride are approximately 1:2-1:8
and 1:2-1:10, respectively.

e The reaction can take 2-20 hours to complete.

¢ Isolate and purify the resulting Intermediate V.

Step 5: Synthesis of Intermediate VI

e This step involves the critical phosphoramidate coupling. React Intermediate V with a
suitable phosphitylating agent.

o Careful control of reaction conditions is necessary to influence the stereochemical outcome.

Step 6: Synthesis of Sofosbuvir Impurity C

Treat Intermediate VI with a base like potassium carbonate in a suitable solvent.

The molar ratio of Intermediate VI to the base is typically in the range of 1:3 to 1:6.

Stir the reaction for 8-14 hours.

After completion, purify the crude product using preparative High-Performance Liquid
Chromatography (HPLC) to isolate Sofosbuvir Impurity C with a purity of >99%.[4]

Certification of Sofosbuvir Impurity C Reference
Standard

A newly prepared batch of Sofosbuvir Impurity C must be thoroughly characterized to qualify
as a reference standard. The certification process involves a battery of analytical tests to
confirm its identity, purity, and to assign a content value.

Certification Workflow
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Caption: Workflow for the certification of a Sofosbuvir Impurity C reference standard.

Analytical Protocols

3.2.1. Identity Confirmation
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-
de). The spectrum should be consistent with the structure of Sofosbuvir Impurity C.

o 13C NMR: Obtain a carbon-13 NMR spectrum to confirm the carbon framework of the
molecule.

e Mass Spectrometry (MS):

o Utilize a high-resolution mass spectrometer (e.g., Q-TOF) to determine the accurate mass
of the molecular ion. The observed mass should be within £5 ppm of the theoretical mass.

o Infrared (IR) Spectroscopy:
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o Record the IR spectrum and compare it with the expected absorption bands for the
functional groups present in the molecule.

3.2.2. Purity Determination
e High-Performance Liquid Chromatography (HPLC):

o Method: Develop a stability-indicating HPLC method. A typical system would use a C18
column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g.,
acetonitrile).

o Detection: UV at an appropriate wavelength (e.g., 260 nm).

o Analysis: Determine the area percentage of the main peak to assess chromatographic
purity.

e Gas Chromatography (GC):

o Method: Use a headspace GC method to determine the content of residual solvents from
the synthesis and purification steps.

o Karl Fischer Titration:

o Method: Perform coulometric or volumetric Karl Fischer titration to quantify the water
content.

e Residue on Ignition (ROI) / Sulfated Ash:

o Method: Determine the content of inorganic impurities by measuring the residue left after
ignition.

3.2.3. Content Assignment

The content of the reference standard is typically determined using the mass balance
approach:

Content (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic
Impurities)
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Typical Acceptance

Analytical Test L. Purpose
Criteria
Identity
Spectrum conforms to ] ]
1H NMR Confirms proton environment
structure
Spectrum conforms to _
13C NMR Confirms carbon skeleton

structure

Mass Spectrometry

Mass accuracy within £5 ppm

Confirms molecular formula

IR Spectroscopy

Spectrum shows characteristic

bands

Confirms functional groups

Purity and Impurities

HPLC Purity

=2 99.0%

Quantifies organic purity

Water Content (Karl Fischer)

Report value (typically < 0.5%)

Quantifies water content

Residual Solvents (GC)

Meet ICH limits

Quantifies volatile impurities

Residue on Ignition

Report value (typically < 0.1%)

Quantifies inorganic impurities

Content

Assigned Content (Mass

Balance)

Report value (typically =
99.0%)

Provides a certified value for

gquantitative use

Conclusion

The availability of a highly purified and well-characterized Sofosbuvir Impurity C reference

standard is indispensable for the quality control of Sofosbuvir. The synthetic and analytical

protocols outlined in this document provide a robust framework for the in-house preparation

and certification of this critical impurity standard, enabling accurate analytical method validation

and routine quality testing in pharmaceutical development and manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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